Triethyl[(naphthalen-1-yl)methyl]silane
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Overview
Description
Triethyl[(naphthalen-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a naphthalen-1-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(naphthalen-1-yl)methyl]silane typically involves the reaction of naphthalen-1-ylmethyl chloride with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane
Catalyst: Transition metal catalysts like palladium or platinum complexes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality and yield
Purification steps: Including distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Triethyl[(naphthalen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The triethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself acts as a reducing agent in the presence of catalysts like boron trifluoride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Silanol derivatives
Reduction: Corresponding hydrocarbons or silyl ethers
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Triethyl[(naphthalen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl[(naphthalen-1-yl)methyl]silane involves the interaction of the silicon atom with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-mediated reductions: Reduction of functional groups via silicon-hydrogen bond cleavage.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties.
Trimethyl[(naphthalen-1-yl)methyl]silane: A compound with a trimethylsilyl group instead of triethylsilyl.
Triisopropyl[(naphthalen-1-yl)methyl]silane: Another analog with bulkier isopropyl groups.
Uniqueness
Triethyl[(naphthalen-1-yl)methyl]silane is unique due to its specific combination of a naphthalen-1-ylmethyl moiety and a triethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other silanes may not perform as effectively.
Properties
CAS No. |
101577-78-0 |
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Molecular Formula |
C17H24Si |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
triethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
LMSFBHORQVIPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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